![molecular formula C8H6N2O3 B1305115 4-Methoxy-3-nitrobenzonitrile CAS No. 33224-23-6](/img/structure/B1305115.png)
4-Methoxy-3-nitrobenzonitrile
Overview
Description
4-Methoxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 . It is a stable compound under normal conditions .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-nitrobenzonitrile consists of a benzene ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position . The molecular weight of the compound is 178.14 g/mol .
Physical And Chemical Properties Analysis
4-Methoxy-3-nitrobenzonitrile has a molecular weight of 178.14 g/mol . It has a topological polar surface area of 78.8 Ų and a complexity of 240 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound is stable under normal conditions but can emit toxic fumes when heated to decomposition .
Scientific Research Applications
Pharmacology: Antitumor Activity
4-Methoxy-3-nitrobenzonitrile: is utilized in the synthesis of novel quinazoline derivatives, which have shown promising results as epidermal growth factor receptor (EGFR) inhibitors . These compounds are evaluated for their antitumor activity and have been found to exhibit potent activity against various human tumor cell lines. The presence of methoxy and nitro groups in the compound plays a crucial role in the medicinal chemistry of antitumor agents.
Material Science: Organic Building Blocks
In material science, 4-Methoxy-3-nitrobenzonitrile serves as an organic building block for the synthesis of complex molecules . Its nitro group can be reduced to an amino group, which can then be used to create a variety of polymers and materials with specific properties like enhanced strength or thermal stability.
Chemical Synthesis: Green Chemistry
This compound is involved in green chemistry practices as it can be synthesized using environmentally friendly methods . It acts as an intermediate in the synthesis of benzonitrile derivatives, which are important in various chemical industries, including the production of dyes, pharmaceuticals, and agrochemicals.
Analytical Chemistry: Chromatography Standards
4-Methoxy-3-nitrobenzonitrile: is used in analytical chemistry as a standard in chromatographic analysis due to its distinct chemical properties . It helps in the identification and quantification of complex mixtures in various samples.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is explored for its potential role as an enzyme inhibitor . By modifying specific functional groups, researchers can create derivatives that may inhibit enzymes involved in disease processes, providing a pathway for the development of new therapeutic drugs.
Environmental Applications: Photodegradation Studies
Environmental studies utilize 4-Methoxy-3-nitrobenzonitrile in photodegradation research. Its degradation products and pathways are studied to understand the environmental impact of organic pollutants and to develop methods for their remediation.
Mechanism of Action
Mode of Action
A related compound, 3-nitroveratrole, has been shown to undergo photochemical substitutions with several nucleophiles . Both aromatic substrates undergo photocyanation meta to the nitro group . This suggests that 4-Methoxy-3-nitrobenzonitrile may also interact with its targets through a similar mechanism, leading to changes in the targets’ function.
properties
IUPAC Name |
4-methoxy-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAYRJJVKPMSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384154 | |
Record name | 4-Methoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzonitrile | |
CAS RN |
33224-23-6 | |
Record name | 4-Methoxy-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33224-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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